molecular formula C29H41BrOSi B8265038 ((13-Bromotridec-5-YN-1-YL)oxy)(tert-butyl)diphenylsilane

((13-Bromotridec-5-YN-1-YL)oxy)(tert-butyl)diphenylsilane

Cat. No.: B8265038
M. Wt: 513.6 g/mol
InChI Key: XUJIZWOPSIMTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is a silane derivative, characterized by the presence of a bromine atom, an alkyne group, and a silane moiety. It is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13-bromo-5-tridecynyl)oxydiphenylsilane typically involves the reaction of 13-bromo-5-tridecyn-1-ol with tert-butyl diphenylchlorosilane in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. Purification is typically achieved through column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(13-bromo-5-tridecynyl)oxydiphenylsilane: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Substituted Silanes: Formed through substitution reactions

    Haloalkenes and Haloalkanes: Formed through addition reactions

    Silane Oxides and Alkanes: Formed through oxidation and reduction reactions

Scientific Research Applications

(13-bromo-5-tridecynyl)oxydiphenylsilane: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways involving silane derivatives.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (13-bromo-5-tridecynyl)oxydiphenylsilane involves its interaction with molecular targets through its reactive bromine and alkyne groups. These functional groups enable the compound to form covalent bonds with nucleophilic sites on target molecules, thereby modifying their activity. The silane moiety can also interact with silicon-based pathways, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • (13-bromo-5-tridecynyl)oxydiphenylsilane
  • (13-bromo-5-tridecynyl)oxydimethylsilane
  • (13-bromo-5-tridecynyl)oxydiphenylsiloxane

Uniqueness

The uniqueness of (13-bromo-5-tridecynyl)oxydiphenylsilane lies in its combination of a bromine atom, an alkyne group, and a silane moiety. This combination provides the compound with distinct reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications .

Properties

IUPAC Name

13-bromotridec-5-ynoxy-tert-butyl-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41BrOSi/c1-29(2,3)32(27-21-15-13-16-22-27,28-23-17-14-18-24-28)31-26-20-12-10-8-6-4-5-7-9-11-19-25-30/h13-18,21-24H,4-5,7,9-12,19-20,25-26H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJIZWOPSIMTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCC#CCCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41BrOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.